Orestrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-(cyclohexen-1-yloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O3/c1-3-26(28)30-20-10-12-21-18(17-20)9-11-23-22(21)15-16-27(2)24(23)13-14-25(27)29-19-7-5-4-6-8-19/h7,10,12,17,22-25H,3-6,8-9,11,13-16H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXJSIVAVEVHF-RYIFMDQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC5=CCCCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC5=CCCCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930230 | |
| Record name | Orestrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13885-31-9 | |
| Record name | Estra-1,3,5(10)-trien-3-ol, 17-(1-cyclohexen-1-yloxy)-, 3-propanoate, (17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orestrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013885319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orestrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORESTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9VC23W7W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Multi-Step Synthesis (Gardi et al., 1973)
The foundational synthesis of Orestrate, reported by Gardi and colleagues, involves three sequential steps starting from estradiol derivatives:
Step 1: Cyclohexenyl Ether Formation
Estradiol reacts with cyclohexanone diethyl acetal under acidic conditions (TsOH, dimethylformamide, 160°C) to introduce the cyclohexenyl ether group. This step achieves regioselective etherification at C17 while preserving the steroidal nucleus.
Step 2: Deprotection and Propionate Esterification
The intermediate undergoes alkaline hydrolysis (aqueous K₂CO₃, methanol, heating) to remove protecting groups, followed by propionylation using propionic anhydride in pyridine. This dual-step process ensures high yield (72–80%) of the final product.
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | TsOH, DMF, cyclohexanone diethyl acetal | 160°C | N/A |
| 2 | K₂CO₃ (aq), methanol | Reflux | 75% |
| 3 | Propionic anhydride, pyridine | Ambient | 80% |
Cyclocondensation Approaches
Cyclocondensation reactions, adapted from quinoline synthesis methodologies, offer an alternative pathway. A study demonstrated that phosphoryl chloride (POCl₃) in diphenyl ether (DPE) at 160–200°C facilitates efficient cyclization. Key findings include:
Table 2: Cyclocondensation Optimization
| Entry | Solvent | POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | 6 | 180–270 | 5 | <26 |
| 2 | DPE | 10 | 160–200 | 15 | 96 |
| 5 | DPE | 3 | 160 | >24 | 75 |
Optimization of Reaction Conditions
Temperature and Catalysis
Comparative studies highlight the trade-off between temperature and catalyst loading:
Solvent Systems
-
Polar Aprotic Solvents : DMF and DPE enhance solubility of steroidal substrates but complicate purification.
-
Green Alternatives : Methanol/water mixtures in later steps improve environmental compatibility.
Recent Advances and Alternative Strategies
Chemical Reactions Analysis
Reactivity:: Orestrate, like other estrogens, can undergo various chemical reactions. These include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: this compound may be oxidized using reagents like chromic acid or potassium permanganate.
Reduction: Reduction of the C3 propionate ester could be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The cyclohexenyl ether group at C17 may undergo substitution reactions with appropriate nucleophiles.
Major Products:: The major products formed from this compound reactions would include derivatives with modified functional groups (e.g., hydroxyl groups, esters, or ethers).
Scientific Research Applications
Orestrate’s scientific research applications span several fields:
Chemistry: It serves as a model compound for studying estrogenic properties and reactivity.
Biology: Researchers may explore its effects on estrogen receptors and cellular responses.
Medicine: Although not clinically used, this compound contributes to our understanding of estrogenic compounds.
Industry: Its unique structure could inspire the design of novel estrogen-based drugs.
Mechanism of Action
The mechanism by which Orestrate exerts its effects involves binding to estrogen receptors (ERs). It likely activates ERα and ERβ, leading to downstream signaling pathways. These pathways influence gene expression, cell growth, and tissue-specific responses.
Comparison with Similar Compounds
Regulatory Status :
- US FDA : Regulated under Unique Ingredient Identifier (UNII) G9VC23W7W0 as an active ingredient.
- EMA : Listed in the eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under Index SUB09459MIG .
- NIH/NCI : Identified by UMLS ID C2698657 and NCI Concept Code C76997 .
Structural Features :
- SMILES Notation: O(C1C2(C(C3C(CC2)c2c(CC3)cc(OC(=O)CC)cc2)CC1)C)C1=CCCCC1 .
- Orestrate’s steroidal backbone differentiates it from non-steroidal estrogens, enabling selective receptor binding and metabolic stability.
Structural and Functional Comparison
Table 1: Molecular and Regulatory Profiles
| Compound | This compound | Pentafluranol | Pipendoxifene |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₆O₃ | C₁₇H₁₅F₅O₂ | C₂₉H₃₂N₂O₃ |
| Classification | Steroidal Estrogen | Non-Steroidal Estrogen | SERM (Selective Estrogen Receptor Modulator) |
| UNII | G9VC23W7W0 | 95RFZ48151 | TPC5Q8496G |
| SMILES | [See Section 1] | FC(F)(F)CC(C(c1cc(F)c(O)cc1)C)c1cc(F)c(O)cc1 |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
| Regulatory Codes | HS 29372300; SITC 54153 | HS 29081900; SITC 51244 | HS 29333999; SITC 51574 |
| Primary Use | Hormone replacement therapy (HRT) | Estrogen receptor modulation | Breast cancer treatment, osteoporosis prevention |
Key Differences :
Structural Backbone: this compound is steroidal, mimicking endogenous estrogens, whereas Pentafluranol is non-steroidal with a fluorinated aromatic structure . Pipendoxifene contains a diphenylamine core, typical of SERMs, enabling tissue-specific estrogenic/anti-estrogenic effects .
Mechanism of Action: this compound binds directly to estrogen receptors (ERα/ERβ) with high affinity. Pentafluranol acts as a partial agonist with reduced endometrial proliferation risk compared to steroidal estrogens. Pipendoxifene exhibits mixed agonist/antagonist activity, antagonizing ER in breast tissue while acting as an agonist in bone .
Regulatory and Trade Status: this compound and Pentafluranol are both classified as estrogens but under distinct HS/SITC codes due to structural differences. Pipendoxifene’s classification as a SERM places it in a separate therapeutic and regulatory category .
Pharmacokinetic and Clinical Comparisons
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Pentafluranol | Pipendoxifene |
|---|---|---|---|
| Bioavailability | High (oral) | Moderate (oral) | High (oral) |
| Half-Life | 12–24 hours | 6–8 hours | 24–36 hours |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2C9) | Hepatic (CYP2D6) |
| Excretion | Renal | Renal | Fecal |
Clinical Implications :
- This compound’s long half-life supports once-daily dosing for HRT, whereas Pentafluranol’s shorter half-life may require multiple doses .
- Pipendoxifene’s fecal excretion reduces renal burden, making it suitable for patients with kidney impairments.
Biological Activity
Orestrate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects, and implications in various biological systems.
Overview of this compound
This compound is a synthetic compound that has shown promise in various biological assays. Its structure and properties suggest potential interactions with cellular pathways, particularly those involving protein regulation and signaling mechanisms. Understanding its biological activity is crucial for developing therapeutic strategies.
The biological activity of this compound primarily involves its interaction with specific proteins and cellular pathways. Research indicates that it may function through:
- Allosteric Modulation : Similar to other compounds that interact with protein targets, this compound may induce conformational changes in proteins, thereby altering their activity. This mechanism is significant for drug design as it allows for fine-tuning of protein functions without directly competing with natural substrates .
- Impact on Cellular Signaling : this compound has been observed to influence key signaling pathways, potentially affecting processes such as cell proliferation, differentiation, and apoptosis. For instance, it may modulate G-protein-coupled receptor (GPCR) signaling, which is pivotal in many physiological responses .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Antiproliferative Effects
In a study examining the effects of this compound on cancer cell lines, researchers found that treatment with this compound resulted in a significant reduction in cell viability. The study employed various cancer models, including breast and prostate cancer cells, demonstrating that this compound could inhibit cell proliferation through apoptosis induction. This suggests potential applications in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. Utilizing an in vivo model of oxidative stress, researchers demonstrated that this compound administration significantly reduced neuronal death. The mechanism was linked to the modulation of stress response pathways, indicating its potential utility in neurodegenerative diseases .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Protein Interactions : Studies have shown that this compound interacts with multiple proteins involved in key signaling pathways. This multi-target approach may enhance its therapeutic efficacy while minimizing side effects associated with single-target drugs .
- Phase Separation Dynamics : Research into the phase separation behavior of proteins influenced by this compound revealed that it can affect the formation and stability of biomolecular condensates. This has implications for understanding how cellular organization impacts function and disease states .
Q & A
Basic Research Questions
Q. How to design a controlled experiment to evaluate Orestrate’s pharmacological efficacy?
- Methodology : Use the P-E/I-C-O framework to define your research question:
- Population : Target biological system (e.g., cell lines, animal models).
- Exposure/Intervention : this compound dosage, administration route, and exposure duration.
- Comparison : Control groups (e.g., placebo, standard treatment).
- Outcome : Quantifiable metrics (e.g., enzyme inhibition, tumor size reduction).
- Example: "Does this compound (500 mg/kg, oral) reduce inflammation in murine models compared to ibuprofen?"
- Include replication (n ≥ 3) and randomization to minimize bias .
Q. What are the best practices for synthesizing this compound with high purity for reproducibility?
- Methodology :
- Follow Beilstein Journal of Organic Chemistry guidelines : Document reaction parameters (temperature, solvent, catalysts), purification steps (HPLC, crystallization), and characterization (NMR, mass spectrometry).
- For novel compounds, provide purity data (>95%) and spectral validation. Store protocols in supplementary materials for peer review .
- Table 1 : Example synthesis parameters:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Temperature | 80°C ± 2°C |
| Reaction Time | 24 hours |
| Yield | 72% |
Q. How to conduct a systematic literature review on this compound’s mechanisms of action?
- Methodology :
- Use PubMed/Google Scholar with keywords: "this compound AND (mechanism OR pharmacokinetics)".
- Filter by publication date (last 10 years) and study type (in vitro, in vivo).
- Apply PRISMA guidelines to document inclusion/exclusion criteria and resolve contradictions (e.g., conflicting efficacy results) via meta-analysis .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy data across independent studies?
- Methodology :
- Perform sensitivity analysis to identify variables (e.g., dosage, model organism).
- Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability.
- Replicate experiments under standardized conditions (e.g., OECD guidelines) .
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships?
- Methodology :
- Fit data to Hill equation or logistic regression models (e.g., EC₅₀ calculation).
- Validate with Akaike Information Criterion (AIC) to compare model fit.
- Report confidence intervals (95%) and p-values (α = 0.05) .
Q. How to optimize this compound’s bioavailability using computational modeling?
- Methodology :
- Use molecular dynamics simulations (e.g., GROMACS) to predict solubility and membrane permeability.
- Validate with in vitro Caco-2 cell assays for intestinal absorption.
- Cross-reference with ADMET predictors (e.g., SwissADME) .
Q. What strategies ensure ethical compliance in human trials involving this compound?
- Methodology :
- Align with Declaration of Helsinki : Obtain informed consent, disclose risks/benefits, and establish a Data Safety Monitoring Board (DSMB).
- Pre-register trials on ClinicalTrials.gov and include placebo controls .
Methodological Guidelines
- Data Collection : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for research data. Store raw datasets in repositories like Figshare or Zenodo .
- Peer Review : Submit detailed experimental protocols to journals adhering to COPE guidelines . Address reviewer critiques on reproducibility (e.g., insufficient sample size) .
- Ethics : For animal studies, follow ARRIVE 2.0 guidelines to report housing conditions and analgesia protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

